

A Comparative Analysis of Calculated vs. Experimental Data for Thiosulfite Esters

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Compound of Interest						
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally determined and computationally calculated data for thiosulfite esters, a class of organosulfur compounds of significant interest in medicinal chemistry and drug development. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows, this document aims to be a valuable resource for researchers working with these reactive sulfur species.

Introduction to Thiosulfite Esters

Thiosulfite esters, also known as thiosulfinates, are characterized by the R-S(O)-S-R' functional group. They are noted for their high reactivity and diverse biological activities. A prominent example is allicin (diallyl thiosulfinate), the compound responsible for the characteristic aroma of crushed garlic and a subject of extensive research for its antimicrobial and cardiovascular-protective effects. The inherent instability of many thiosulfite esters presents challenges for their isolation and characterization, making the interplay between experimental data and theoretical calculations crucial for a comprehensive understanding of their structure and reactivity.

Data Presentation: A Comparative Overview

The following tables summarize key experimental and calculated data for representative thiosulfite esters. Direct comparison is made where data for the same molecule is available. In



other cases, representative calculated values for the thiosulfinate functional group are provided to offer a valuable point of reference.

Table 1: Structural Parameters of Thiosulfite Esters -

Bond Lengths and Angles

Thiosulfite Ester	Parameter	Experimental Value (Å or °)	Calculated Value (Å or °)	Method
S-p- methoxyphenyl propylthiosulfinat e	S-S Bond Length	2.086	Not available in searched literature	X-ray Crystallography
(in a cyclodextrin complex)[1]	S=O Bond Length	1.485	Not available in searched literature	X-ray Crystallography
S-S-C Angle	102.4	Not available in searched literature	X-ray Crystallography	
O=S-S Angle	110.1	Not available in searched literature	X-ray Crystallography	
Representative Thiosulfinate	S-S Bond Length	~2.10	DFT	
S=O Bond Length	~1.47	DFT		_
S-S-C Angle	~103	DFT	_	
O=S-S Angle	~111	DFT	_	

Note: Calculated values for a representative thiosulfinate are based on typical bond lengths and angles found in DFT calculations of similar structures, as specific calculations for the experimentally characterized S-p-methoxyphenyl propylthiosulfinate were not found in the searched literature.





Table 2: Spectroscopic Data of Thiosulfite Esters - NMR

and IR

Thiosulfite Ester	Spectroscopic Data	Experimental Value	Calculated Value	Method
Methyl methanethiosulfi nate	13C NMR (CDCl3)	δ 49.3 (S-CH3), 37.5 (S(O)-CH3) ppm	Not available in searched literature	NMR Spectroscopy
S-p-tolyl hexylthiosulfinate	1H NMR (CDCl3)	δ 0.84 (t, 3H), 1.20-1.35 (m, 6H), 1.63 (quintet, 2H), 2.36 (s, 3H), 2.76 (t, 2H), 7.15 (d, 2H), 7.46 (d, 2H) ppm	Not available in searched literature	NMR Spectroscopy[2]
13C NMR (CDCl3)	δ 14.0, 21.0, 22.6, 28.2, 28.8, 31.4, 39.0, 128.4, 129.7, 134.4, 136.9 ppm	Not available in searched literature	NMR Spectroscopy[2]	
IR (CHCl3)	ν S=O: ~1078 cm-1	ν S=O: ~1080- 1100 cm-1	IR Spectroscopy[3]	_

Note: The calculated IR stretching frequency for the S=O bond is a representative value from DFT calculations of thiosulfinates. Specific calculated NMR chemical shifts for the listed compounds were not found in the searched literature.

Experimental Protocols Synthesis of S-Aryl Alkylthiosulfinates[1]

A general and efficient one-pot method for the synthesis of unsymmetrical disulfides, the precursors to S-aryl alkylthiosulfinates, involves the following steps:



- Thiol Activation: An aromatic thiol (1.0 eq) is dissolved in dichloromethane (CH2Cl2) and treated with 1-chlorobenzotriazole (1.0 eq) at 0 °C. The reaction mixture is stirred for 30 minutes.
- Disulfide Formation: A solution of an alkyl thiol (1.0 eq) in CH2Cl2 is added dropwise to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
- Workup: The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude unsymmetrical disulfide.
- Oxidation to Thiosulfinate: The purified disulfide is dissolved in CH2Cl2 and cooled to 0 °C. A
 solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.0 eq) in CH2Cl2 is added dropwise.
 The reaction is monitored by thin-layer chromatography (TLC).
- Purification: Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and the solvent evaporated. The resulting thiosulfinate is purified by column chromatography on silica gel.

Spectroscopic Characterization

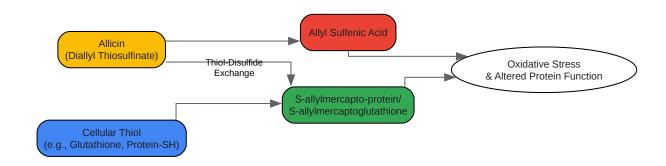
- Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for 1H) using deuterated chloroform (CDCl3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). The characteristic S=O stretching frequency for thiosulfinates is typically observed in the range of 1070-1090 cm-1.[3]
- High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compounds.





Mandatory Visualization Signaling Pathway: Allicin's Mechanism of Action

Allicin, a prominent thiosulfinate, is known to exert its biological effects through interaction with thiol-containing proteins, such as glutathione (GSH) and various enzymes. This diagram illustrates the proposed mechanism of action.



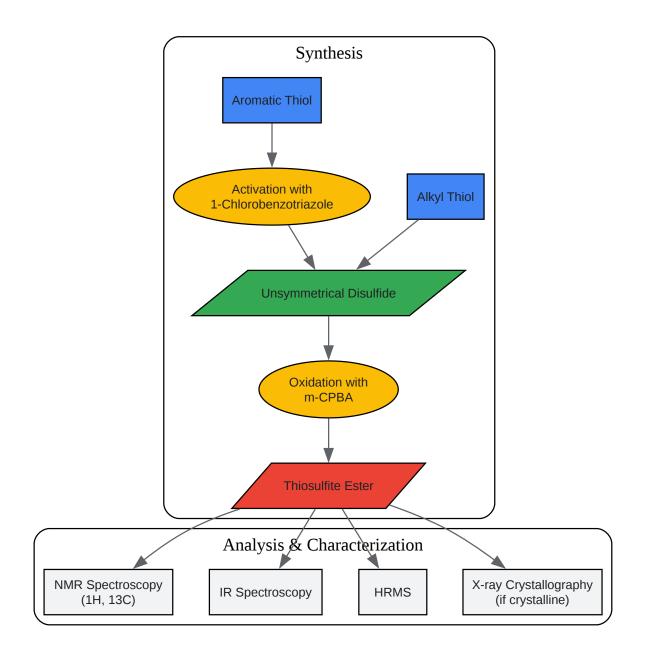
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Caption: Proposed mechanism of allicin's biological activity.

Experimental Workflow: Synthesis and Characterization of Thiosulfite Esters

The following diagram outlines a typical workflow for the synthesis and characterization of thiosulfite esters, as described in the experimental protocols.





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